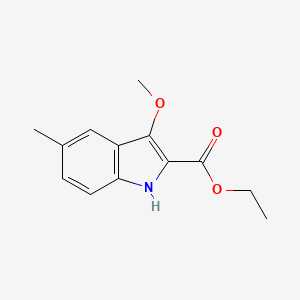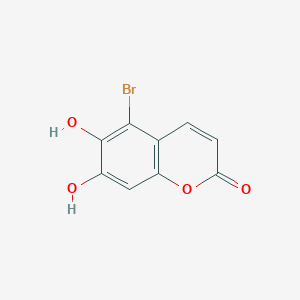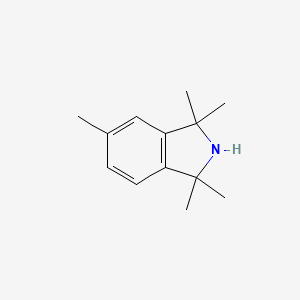![molecular formula C16H32Cl2S2 B12558774 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane CAS No. 162107-98-4](/img/structure/B12558774.png)
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane is an organic compound characterized by the presence of two octane chains linked by a disulfide bond, with each chain terminating in a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane typically involves the reaction of 1-chlorooctane with sulfur to form the disulfide linkage. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the disulfide bond. The process can be summarized as follows:
Formation of 1-chlorooctane: This can be achieved through the chlorination of octane using chlorine gas in the presence of ultraviolet light.
Formation of the disulfide bond: The 1-chlorooctane is then reacted with sulfur in the presence of a catalyst, such as iron or copper, to form the disulfide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The disulfide bond can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic or basic medium.
Major Products
Substitution: Formation of 1-hydroxy-8-[(8-hydroxyoctyl)disulfanyl]octane.
Reduction: Formation of 1-chloro-8-[(8-chlorooctyl)thiol]octane.
Oxidation: Formation of 1-chloro-8-[(8-chlorooctyl)sulfoxide]octane or 1-chloro-8-[(8-chlorooctyl)sulfone]octane.
科学的研究の応用
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of disulfide bond formation and reduction.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane involves its ability to undergo various chemical reactions, particularly those involving the disulfide bond. The disulfide bond can be cleaved and reformed, making it a useful compound in processes that require reversible linkage formation. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
類似化合物との比較
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane can be compared with other similar compounds, such as:
1-Chloro-8-octanol: Similar in structure but lacks the disulfide linkage, making it less versatile in reactions involving disulfide bond formation.
1-Chlorooctane: A simpler compound with only one chlorine atom and no disulfide bond, making it less reactive in certain types of chemical reactions.
8-Chloro-1-octanol: Contains a hydroxyl group instead of a disulfide bond, leading to different reactivity and applications.
The uniqueness of this compound lies in its disulfide linkage, which provides it with distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
162107-98-4 |
|---|---|
分子式 |
C16H32Cl2S2 |
分子量 |
359.5 g/mol |
IUPAC名 |
1-chloro-8-(8-chlorooctyldisulfanyl)octane |
InChI |
InChI=1S/C16H32Cl2S2/c17-13-9-5-1-3-7-11-15-19-20-16-12-8-4-2-6-10-14-18/h1-16H2 |
InChIキー |
FPAQSWLYBPHGEO-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCl)CCCSSCCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


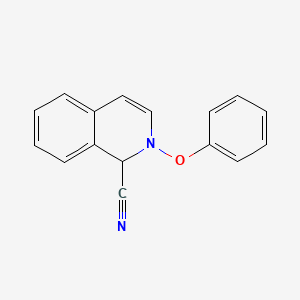
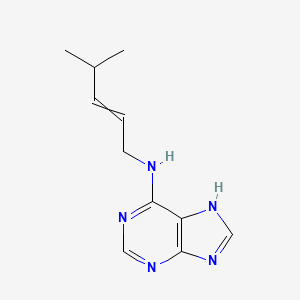

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
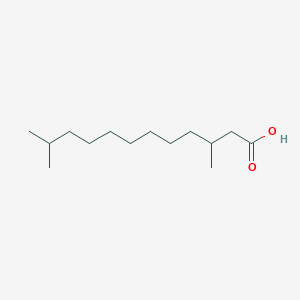
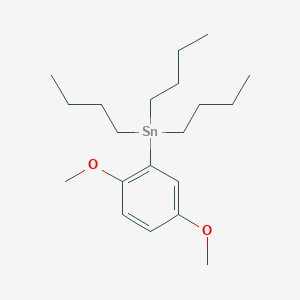
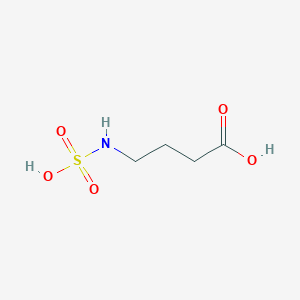
silane](/img/structure/B12558763.png)
